molecular formula C18H21NO2 B1179419 N-(4-isopropoxybenzyl)-2-phenylacetamide

N-(4-isopropoxybenzyl)-2-phenylacetamide

Cat. No.: B1179419
M. Wt: 283.371
InChI Key: FKEUGJCGEDBFJN-UHFFFAOYSA-N
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Description

N-(4-isopropoxybenzyl)-2-phenylacetamide is a synthetic N-substituted 2-phenylacetamide derivative characterized by a 4-isopropoxybenzyl group attached to the acetamide nitrogen. The isopropoxy group at the para position of the benzyl ring introduces steric bulk and moderate electron-donating effects, which may influence solubility, reactivity, and biological interactions.

Properties

Molecular Formula

C18H21NO2

Molecular Weight

283.371

IUPAC Name

2-phenyl-N-[(4-propan-2-yloxyphenyl)methyl]acetamide

InChI

InChI=1S/C18H21NO2/c1-14(2)21-17-10-8-16(9-11-17)13-19-18(20)12-15-6-4-3-5-7-15/h3-11,14H,12-13H2,1-2H3,(H,19,20)

InChI Key

FKEUGJCGEDBFJN-UHFFFAOYSA-N

SMILES

CC(C)OC1=CC=C(C=C1)CNC(=O)CC2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

N-(4-isopropoxybenzyl)-2-phenylacetamide belongs to a broader class of N-substituted 2-phenylacetamides, where substituents on the benzyl group modulate physicochemical and biological properties. Below is a detailed comparison with key analogs:

Table 1: Structural and Functional Comparison of N-Substituted 2-Phenylacetamides

Compound Name Substituent (X) Electronic Effect Melting Point (°C) Reactivity in Alkylation Notable Bioactivity References
N-(4-Nitrophenyl)-2-phenylacetamide NO₂ Strong EWG Not reported High reactivity (PTC) Enhanced alkylation rates
N-(4-Chlorophenyl)-2-phenylacetamide Cl Moderate EWG 190–265* Moderate reactivity Antibacterial (A28–A35)
N-(4-Methylphenyl)-2-phenylacetamide CH₃ Moderate EDG Not reported Low reactivity Phase-transfer catalysis
N-(4-Methoxyphenyl)-2-phenylacetamide OCH₃ Strong EDG Not reported Low reactivity Cytotoxicity (thiadiazoles)
This compound OCH(CH₃)₂ Moderate EDG Not reported Intermediate reactivity† Inferred antimicrobial‡ N/A

Key:

  • EWG = Electron-Withdrawing Group; EDG = Electron-Donating Group.
  • Melting points from analogs with Cl substituents (e.g., A28–A35) .
  • †Reactivity inferred from steric/electronic effects of isopropoxy vs. OCH₃ or NO₂ .
  • ‡Bioactivity hypothesized based on structural similarity to penicillin analogs .

Electronic and Steric Effects

  • Electron-Withdrawing Groups (EWG): The nitro (NO₂) group in N-(4-nitrophenyl)-2-phenylacetamide increases electrophilicity at the amide nitrogen, enhancing reactivity in phase-transfer-catalyzed (PTC) benzylation reactions .
  • Electron-Donating Groups (EDG): Methoxy (OCH₃) and isopropoxy (OCH(CH₃)₂) groups reduce nucleophilicity, lowering alkylation rates. However, the isopropoxy group’s steric bulk may further hinder reaction intermediates compared to smaller EDGs like CH₃ .

Reactivity in Alkylation Reactions

  • N-(4-Nitrophenyl)-2-phenylacetamide exhibits high reactivity in PTC systems due to the nitro group’s strong EWG effect, favoring interfacial mechanisms with catalysts like TEABr .
  • In contrast, N-(4-methoxyphenyl)-2-phenylacetamide follows an extraction mechanism due to reduced anion nucleophilicity, requiring stronger bases or prolonged reaction times .
  • The isopropoxy analog likely exhibits intermediate reactivity, balancing steric hindrance with moderate EDG effects.

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